![molecular formula C26H23N3O3S2 B2786146 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 477570-06-2](/img/structure/B2786146.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide
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Overview
Description
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with diverse properties and applications . Benzothiazole derivatives have been synthesized for various purposes, including anti-tubercular compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, some benzothiazole derivatives have been shown to inhibit certain enzymes, block receptor sites, or interfere with essential biochemical pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is its versatility, as it can be used to investigate a wide range of biological processes. Additionally, it has a relatively low toxicity profile, making it a safe and reliable tool for scientific research. However, its use is limited by its high cost and limited availability.
Future Directions
There are many potential future directions for research involving N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide. One area of focus could be on the development of new analogs with improved activity and selectivity. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in various disease models. Finally, research could be conducted to better understand the mechanisms of action of this compound and its effects on various biological processes.
Synthesis Methods
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide involves the reaction of 2-aminobenzo[d]thiazole with 4-(N,N-diallylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using standard chromatographic techniques.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various biological processes. It has been shown to have activity against a range of targets, including enzymes, receptors, and ion channels.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-3-17-29(18-4-2)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-6-5-9-21(22)26-28-23-11-7-8-12-24(23)33-26/h3-16H,1-2,17-18H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYDKQHOKXTUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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